

# The Journey of Nifurstyrenate in Fish: A Pharmacokinetic and Metabolic Deep Dive

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## Compound of Interest

Compound Name: **Nifurstyrenate**

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[CITY, State] – A comprehensive technical guide has been compiled to elucidate the pharmacokinetic profile and metabolic fate of Sodium **Nifurstyrenate** (NFS-Na), a nitrofuran antibiotic widely utilized in aquaculture for the prevention and treatment of bacterial infections. This document, intended for researchers, scientists, and drug development professionals, synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of **Nifurstyrenate** in fish, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams.

Sodium **Nifurstyrenate** is a crucial therapeutic agent in fish farming, and a thorough understanding of its behavior within the fish body is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in edible tissues.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides an in-depth analysis of its journey from administration to elimination.

## Pharmacokinetic Profile

The pharmacokinetic properties of Sodium **Nifurstyrenate** have been primarily studied in yellowtail (*Seriola quinqueradiata*) following both oral and intravascular administration. These studies reveal rapid absorption and distribution to various tissues.

## Oral Administration in Yellowtail

Following oral administration at a dose of 100 mg/kg, the serum levels of **Nifurstyrenate** can be described by a one-compartment open model with first-order absorption.[4] The peak serum concentration (Cmax) of 6.98 µg/ml is reached at a theoretical time (tmax) of 1.9 hours.[4] The area under the serum concentration-time curve (AUC) was determined to be 31.6 µg·h/ml.[4]

Table 1: Pharmacokinetic Parameters of **Nifurstyrenate** in Yellowtail after Oral Administration (100 mg/kg)

Parameter	Value	Unit
Cmax	6.98	µg/ml
tmax	1.9	h
AUC	31.6	µg·h/ml
Mean Residence Time	3.0	h

Source:[4]

The elimination half-life of **Nifurstyrenate** varies significantly across different tissues, indicating varied persistence. The liver exhibits the longest elimination half-life, suggesting a potential for accumulation in this organ.[4]

Table 2: Elimination Half-life and Elimination Time of **Nifurstyrenate** in Yellowtail Tissues after Oral Administration

Tissue	Elimination Half-life (h)	Elimination Time (h)
Serum	1.4	16.2
Muscle	2.4	9.5
Liver	29.7	101
Kidney	1.5	15.0

Source:[4]

Tissue distribution analysis reveals high concentrations of **Nifurstyrenate** in the kidney and liver shortly after administration, with significant amounts also detected in bile over a prolonged period.[4]

Table 3: **Nifurstyrenate** Tissue Levels in Yellowtail after Oral Administration (100 mg/kg)

Time (h)	Muscle (µg/g)	Liver (µg/g)	Kidney (µg/g)	Bile (µg/ml)
0.5	0.06	12.1	30.1	2.60
1	0.19	10.5	52.2	36.7
3	0.29	2.44	15.1	12.1
6	0.18	1.95	2.36	19.8
9	0.05	0.97	0.57	25.0
12	-	0.35	0.34	15.7
24	-	0.28	-	20.7
36	-	0.25	-	34.1
48	-	0.23	-	36.4
72	-	0.08	-	31.7
96	-	-	-	26.8

'-' indicates not detected. Source:[4]

## Intravascular Administration in Yellowtail

To further characterize its disposition, **Nifurstyrenate** was administered intravascularly to yellowtail at a dose of 10 mg/kg. The serum concentration data was best described by a two-compartment open model.[5]

Table 4: Pharmacokinetic Parameters of **Nifurstyrenate** in Yellowtail after Intravascular Administration (10 mg/kg)

Parameter	Value	Unit
Distribution Phase Half-life (T <sub>1/2α</sub> )	0.6	h
Elimination Phase Half-life (T <sub>1/2β</sub> )	7.7	h
Apparent Volume of Distribution (V <sub>d</sub> )	2.99	l/kg
Total Body Clearance (Cl <sub>B</sub> )	271	ml/kg/h
Serum Protein Binding	69.4 ± 7.5	%

Source:[5]

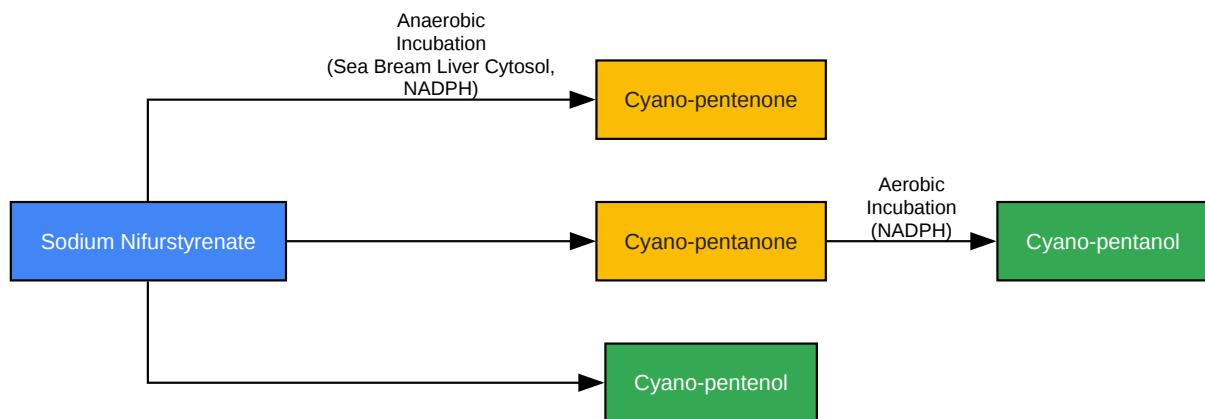
## Metabolism of Nifurstyrenate

The metabolism of Sodium **Nifurstyrenate** has been investigated in sea bream liver cytosol.[2] These in vitro studies demonstrate that the drug undergoes significant biotransformation. When **Nifurstyrenate** was anaerobically incubated with sea bream liver cytosol and NADPH, several metabolites were identified.[2]

The metabolic process involves the reduction of the nitro group and subsequent modifications to the side chain. The identified metabolites in fish include:

- 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene (cyano-pentenone)
- 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pantanone (cyano-pantanone)
- 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol)
- 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol)[2]

Interestingly, the metabolite 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), which is formed in rabbit and rat liver cytosol, was not detected in the fish liver preparation.[2] This highlights species-specific differences in the metabolic pathways of **Nifurstyrenate**.



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Metabolic pathway of **Nifurstyrenate** in fish liver.

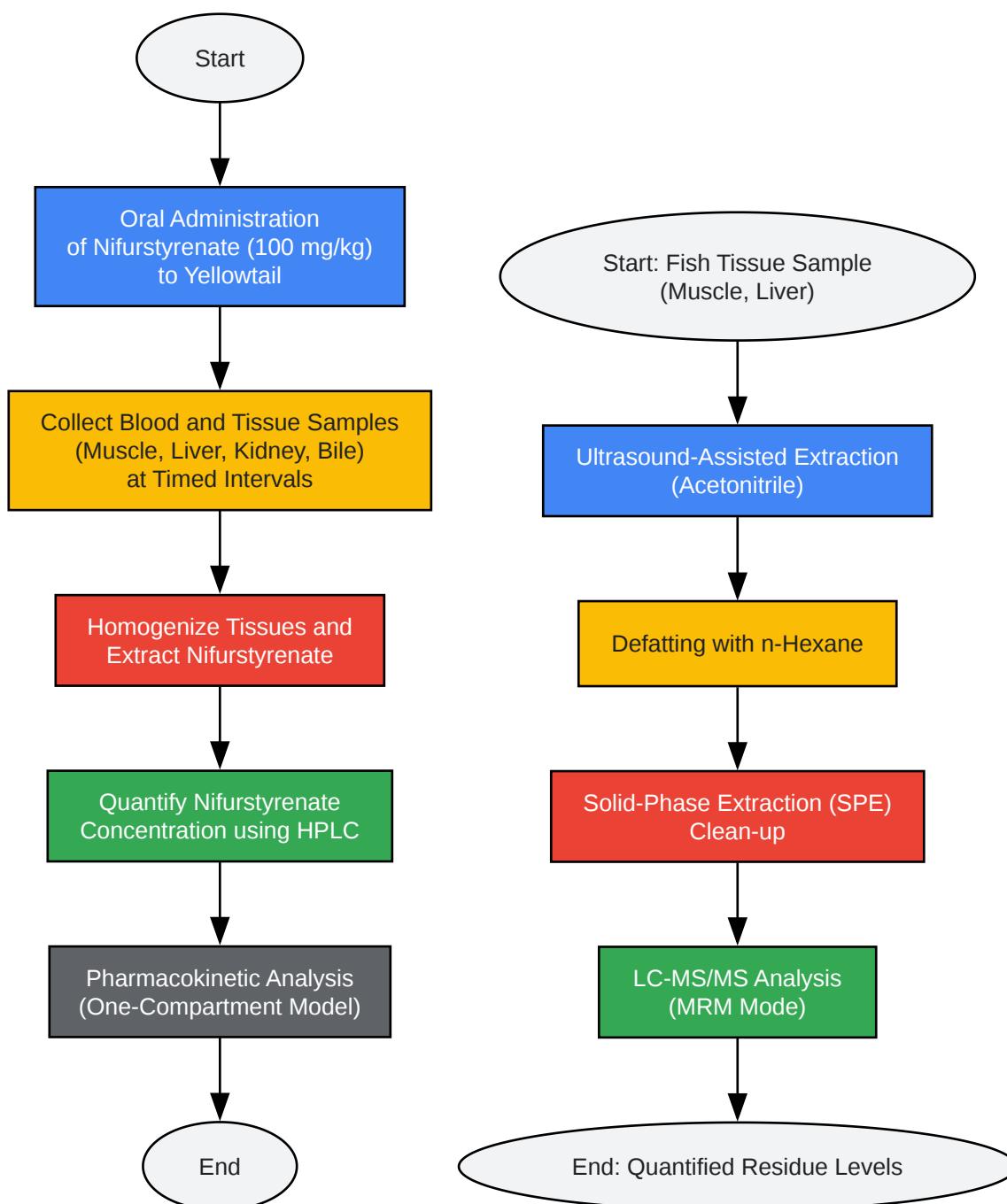
## Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.

### Pharmacokinetic Study in Yellowtail (Oral Administration)

- Test Animals: Cultured yellowtail (*Seriola quinqueradiata*) were used.[4]
- Drug Administration: Sodium **Nifurstyrenate** was administered orally at a dose of 100 mg/kg of body weight.[4]
- Sample Collection: Blood and tissue samples (muscle, liver, kidney, and bile) were collected at various time points post-administration.[4]
- Analytical Method: **Nifurstyrenate** concentrations were determined using High-Performance Liquid Chromatography (HPLC).[4]
  - Sample Preparation: Tissues were homogenized, and the drug was extracted. The extract was then cleaned up before being injected into the HPLC system.[4]

- HPLC Conditions: The specific column, mobile phase, and detector settings were optimized for the separation and quantification of **Nifurstyrenate**.<sup>[4]</sup> The retention time for **Nifurstyrenate** was approximately 12 minutes.<sup>[4]</sup>
- Pharmacokinetic Analysis: Serum concentration data was analyzed using a one-compartment open model with first-order absorption.<sup>[4]</sup>

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